

The Biological Activity of (+)-ML206 (ML204): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	ML206	
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Introduction

(+)-ML206, more commonly referred to in scientific literature as ML204, is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These non-selective cation channels are implicated in a variety of physiological processes, including smooth muscle contraction, neuronal signaling, and endothelial permeability. The lack of selective pharmacological tools has historically hindered the elucidation of the specific roles of TRPC4 and TRPC5. ML204 has emerged as a critical chemical probe for investigating the function of these channels and holds potential for the development of therapeutics targeting TRPC4/5-mediated pathologies.

This technical guide provides a comprehensive overview of the biological activity of ML204, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

It is important to note the nomenclature surrounding this compound. While the designation "(+)-ML206" is used by some chemical suppliers, the vast majority of published research refers to this compound as ML204. It is likely that ML204 is a racemic mixture, and (+)-ML206 refers to a specific enantiomer, potentially the (R)-enantiomer. However, the biological data presented in the literature to date has predominantly been generated using ML204.



Mechanism of Action

ML204 functions as a direct inhibitor of TRPC4 and TRPC5 channels. Evidence suggests that its blocking action is not dependent on the mode of channel activation, indicating a direct interaction with the channel protein itself rather than interference with upstream signaling components.[1] The compound has been shown to block TRPC4 channels activated by various stimuli, including G-protein coupled receptor (GPCR) agonists and intracellular application of GTPyS, which directly activates G-proteins.[1] This suggests that ML204's binding site is likely on the channel pore or at an allosteric site that prevents ion permeation.

Quantitative Data

The inhibitory potency and selectivity of ML204 have been characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of ML204 on TRPC4 and TRPC5 Channels

Channel	Assay Type	Activation Method	IC50 Value	Reference
TRPC4β	Fluorescent Calcium Influx	μ-opioid receptor stimulation	0.96 μΜ	[1][2]
TRPC4	Electrophysiolog y (Whole-cell)	μ-opioid receptor stimulation	2.6 μΜ	[3][4]
TRPC4	Electrophysiolog y (Whole-cell)	DAMGO application	2.9 μΜ	
TRPC5	-	-	9-fold less potent than on TRPC4	[3][4]

Table 2: Selectivity Profile of ML204

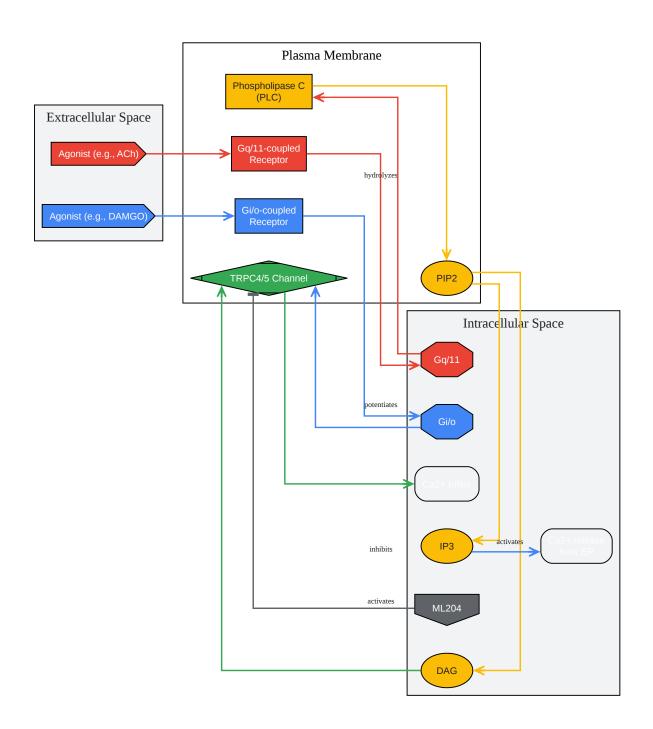


Channel	Assay Type	Selectivity vs.	IC50 Value / % Inhibition	Reference
TRPC6	Fluorescent Calcium Influx	19-fold	~18.2 μM (estimated)	[1][2][3][4]
TRPC3	-	Modest Selectivity	-	[4]
TRPV1	-	No appreciable block	at 10-22 μM	[1][2][3]
TRPV3	-	No appreciable block	at 10-20 μM	[1][2]
TRPA1	-	No appreciable block	at 10-22 μM	[1][2][3]
TRPM8	-	No appreciable block	at 10-22 μM	[1][2][3]
Voltage-gated Na+ channels	-	No appreciable block	at 10-20 μM	[1][2]
Voltage-gated K+ channels	-	No appreciable block	at 10-20 μM	[1][2]
Voltage-gated Ca2+ channels	-	No appreciable block	at 10-20 μM	[1][2]

Signaling Pathways

TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs), primarily those coupled to Gq/11 and Gi/o proteins. The activation mechanism is complex and can involve multiple signaling molecules. The diagram below illustrates the generally accepted activation pathway and the inhibitory action of ML204.





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Caption: GPCR-mediated activation of TRPC4/5 and inhibition by ML204.



Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of ML204.

Intracellular Calcium Influx Assay using Fluo-4 AM

This protocol describes a method to measure changes in intracellular calcium concentration in response to TRPC4/5 channel activation and inhibition by ML204 using a fluorescent plate reader.

Materials:

- HEK293 cells stably co-expressing the TRPC4 or TRPC5 channel and a relevant GPCR (e.g., μ-opioid receptor).
- Cell culture medium (e.g., DMEM with 10% FBS).
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Fluo-4 AM calcium indicator dye.
- Pluronic F-127.
- Probenecid.
- Agonist for the co-expressed GPCR (e.g., DAMGO for μ-opioid receptor).
- ML204.
- 96-well black-walled, clear-bottom cell culture plates.
- Fluorescent plate reader with excitation/emission wavelengths of ~490/525 nm.

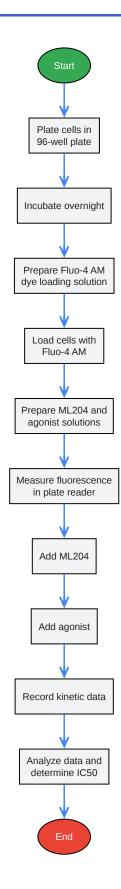
Procedure:

 Cell Plating: Seed the HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.



- Dye Loading Solution Preparation: Prepare a stock solution of Fluo-4 AM in anhydrous DMSO. On the day of the experiment, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in HBSS containing 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid.
 To aid in dye solubilization, also include Pluronic F-127 (final concentration ~0.02%).
- Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the dye loading solution to each well and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
- Compound Preparation: Prepare serial dilutions of ML204 in HBSS. Also, prepare the agonist solution at a concentration that elicits a robust response.
- Assay Measurement:
 - Place the cell plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
 - Establish a baseline fluorescence reading for each well.
 - Add the ML204 dilutions to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).
 - Initiate the kinetic read, and after a few seconds, add the agonist to all wells simultaneously using the instrument's injection system.
 - Continue to record the fluorescence intensity over time.
- Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the control wells (agonist only) and plot the response as a function of ML204 concentration to determine the IC50 value.





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Caption: Workflow for a calcium influx assay to test ML204 activity.



Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring TRPC4/5 channel currents and their inhibition by ML204 in the whole-cell patch-clamp configuration.

Materials:

- HEK293 cells expressing the TRPC4 or TRPC5 channel.
- Patch-clamp rig including an amplifier, micromanipulator, perfusion system, and data acquisition software.
- Borosilicate glass capillaries for pulling patch pipettes.
- Extracellular (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4.
- Intracellular (pipette) solution: e.g., 140 mM CsCl, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with CsOH.
- Agonist for channel activation (can be included in the bath solution or applied locally).
- ML204.

Procedure:

- Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the intracellular solution.
- Recording:
 - Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
 - Approach a single cell with the patch pipette and form a giga-ohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.



- Clamp the cell at a holding potential (e.g., -60 mV).
- Apply voltage ramps or steps to elicit channel currents and record the baseline activity.
- Channel Activation and Inhibition:
 - Activate the TRPC4/5 channels by applying the agonist to the bath solution.
 - Once a stable current is established, apply ML204 to the bath solution at various concentrations.
 - Record the current inhibition at each concentration.
- Data Analysis: Measure the current amplitude before and after the application of ML204.
 Calculate the percentage of inhibition and plot it against the ML204 concentration to determine the IC50 value. The characteristic doubly rectifying I-V curve of TRPC4/5 can also be analyzed.

Conclusion

ML204 is a valuable pharmacological tool for the study of TRPC4 and TRPC5 channels. Its potency and selectivity make it a significant advance over less specific TRP channel blockers. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize ML204 in their investigations into the physiological and pathophysiological roles of TRPC4 and TRPC5. Further research into the specific activities of its enantiomers, such as (+)-ML206, may provide even more refined tools for dissecting the function of these important ion channels.

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